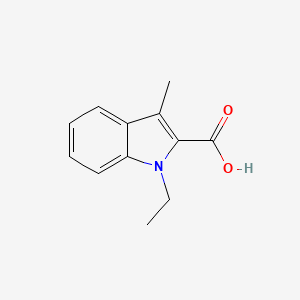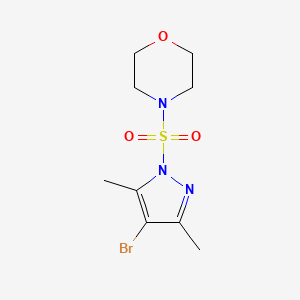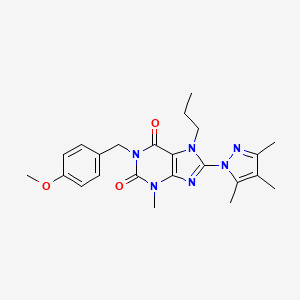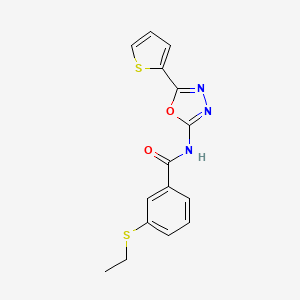amino}-1-phenylpropan-1-one hydrochloride CAS No. 2089258-02-4](/img/structure/B2681208.png)
2-{[(2-Chlorophenyl)methyl](methyl)amino}-1-phenylpropan-1-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
There is a research paper that describes a new and efficient protocol for the synthesis of a similar compound, ketamine . The synthesis was done in five steps. At first, the cyclohexanone was made to react with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid, 1-methyl-3- [2- (dimethyl-4-sulfobutyl-ammonium) ethane] imidazolium hydrogen sulfate to obtain 1- (2-chlorophenyl)-cyclohexene. The oxidation of the synthesized alkene by potassium permanganate gave corresponding hydroxy ketone intermediate. The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature resulted in the synthesis of ketamine .
科学的研究の応用
The scientific investigations into 2-{(2-Chlorophenyl)methylamino}-1-phenylpropan-1-one hydrochloride have explored its diverse applications, primarily focusing on its antibacterial properties, structural characterizations, and potential in medicinal chemistry. Below, key findings from various studies are highlighted to shed light on the compound's scientific significance.
Antibacterial Properties
One of the compound's notable applications is its antibacterial efficacy. A study detailed the synthesis and biological activity of a compound designed to act as a pro-drug, releasing a lethal species specifically within the target anaerobic bacterial cell. This approach aimed to combat anaerobic bacteria, showcasing a novel method to address bacterial infections (J. Dickens et al., 1991).
Spectroscopic Characterization and Crystal Structures
Another research avenue involves the comprehensive chemical characterization of cathinone derivatives related to 2-{(2-Chlorophenyl)methylamino}-1-phenylpropan-1-one hydrochloride. Detailed analyses through various spectroscopic methods and X-ray crystallography have provided significant insights into their structure and purity, crucial for their identification and potential therapeutic applications (P. Kuś et al., 2016).
Environmental Impact Studies
Research into environmental samples has developed methods for determining related compounds, such as 1-aminopropan-2-one, in water samples. This includes synthesis, derivatization, and detection techniques, indicating the broader environmental relevance and the need for monitoring these compounds in water bodies (M. Dawit et al., 2001).
Immunological Applications
The immunosuppressive activity of related 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols has been investigated, offering insights into their potential use in organ transplantation and autoimmune disease treatment. These studies highlight the compound's versatility and potential therapeutic benefits (M. Kiuchi et al., 2000).
Photoinitiators for Ultraviolet-Curable Coatings
The compound's derivatives have been explored as photoinitiators in ultraviolet-curable pigmented coatings, demonstrating its utility in materials science and engineering applications. This research shows its potential in developing advanced materials with specific light-induced curing properties (L. Angiolini et al., 1997).
Safety and Hazards
The safety information available for “2-{(2-Chlorophenyl)methylamino}-1-phenylpropan-1-one hydrochloride” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
特性
IUPAC Name |
2-[(2-chlorophenyl)methyl-methylamino]-1-phenylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO.ClH/c1-13(17(20)14-8-4-3-5-9-14)19(2)12-15-10-6-7-11-16(15)18;/h3-11,13H,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSBRNBZIFNNRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)N(C)CC2=CC=CC=C2Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-Chlorophenyl)methyl](methyl)amino}-1-phenylpropan-1-one hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Dimethyl-1,4,8-triazaspiro[5.5]undecane](/img/structure/B2681125.png)
![3-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2681126.png)
![3-methyl-2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]butanoic acid](/img/structure/B2681127.png)




![1-(4-Ethoxyphenyl)-1-ethyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2681137.png)
![7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2681139.png)
![3-Butyl-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2681140.png)
![6-Phenyl-2-pyrimidin-2-yl-2-azaspiro[3.3]heptane](/img/structure/B2681142.png)
![3-[(6-chloro-3-pyridazinyl)amino]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2681143.png)

![2-{(Z)-[4-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinol](/img/structure/B2681146.png)